4-Iodobenzamide

Radioiodination efficiency Iododestannylation Radiopharmaceutical synthesis

4-Iodobenzamide (CAS 3956-07-8) is a para-iodinated benzamide that serves as the core scaffold for the clinically validated melanoma imaging agent [123I]BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) and a family of sigma receptor-targeted radiopharmaceuticals. The 4-iodo substitution pattern is the critical structural determinant enabling high-yield radioiododestannylation while conferring a distinct sigma-1/sigma-2 receptor selectivity profile compared to the 2-iodo regioisomer.

Molecular Formula C7H6INO
Molecular Weight 247.03 g/mol
CAS No. 3956-07-8
Cat. No. B1293542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzamide
CAS3956-07-8
Molecular FormulaC7H6INO
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)I
InChIInChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
InChIKeyXRNBLQCAFWFFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzamide (CAS 3956-07-8) for Melanoma SPECT Imaging and Sigma Receptor Research – Procurement-Relevant Overview


4-Iodobenzamide (CAS 3956-07-8) is a para-iodinated benzamide that serves as the core scaffold for the clinically validated melanoma imaging agent [123I]BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) and a family of sigma receptor-targeted radiopharmaceuticals. The 4-iodo substitution pattern is the critical structural determinant enabling high-yield radioiododestannylation while conferring a distinct sigma-1/sigma-2 receptor selectivity profile compared to the 2-iodo regioisomer [1]. Derivatives of this scaffold have progressed through Phase II/III clinical trials for melanoma scintigraphy, with the parent 4-iodobenzamide framework retained across at least 13 structurally characterized para-iodobenzamide analogs evaluated for tumor targeting [2].

Why 4-Iodobenzamide Cannot Be Replaced by 2-Iodo or 4-Bromo Analogs in Targeted Radiopharmaceutical Development


The iodine position (para vs. ortho) on the benzamide ring is not a trivial substitution: the 4-iodo configuration produces a fundamentally different sigma receptor binding profile and clinical imaging performance compared to the 2-iodo isomer [1]. Specifically, 4-iodobenzamide-derived ligands exhibit higher sigma-1 selectivity, whereas the 2-iodo analogs show altered sigma-2 affinity and distinct melanin binding kinetics. The 4-bromobenzamide precursor cannot substitute for the iodo form in clinical radiopharmaceutical synthesis because the aryl iodide is essential for the high-yield iododestannylation radioiodination step (85–94% radiochemical yield with >98% purity), which exploits the reactivity difference between iodine and bromine [2]. Simply procuring a generic 'iodobenzamide' without specifying the 4-iodo substitution pattern risks selecting a compound with demonstrably different biodistribution, receptor pharmacology, and clinical diagnostic accuracy.

Quantitative Differentiation Evidence for 4-Iodobenzamide Scaffold: Head-to-Head Data vs. Closest Analogs


Radioiodination Yield: 4-Iodobenzamide Iododestannylation vs. 4-Bromobenzamide Isotopic Exchange

The 4-iodobenzamide scaffold, when converted to its N-(2-diethylaminoethyl) derivative (DAB) and radiolabeled via iododestannylation of the tributylstannyl precursor, achieves substantially higher radiochemical yields than the isotopic exchange method used on the corresponding 4-bromobenzamide precursor. The tributylstannyl precursor is itself synthesized from the 4-bromobenzamide derivative by palladium-catalyzed stannylation, exploiting the reactivity difference between the C–Br and C–I bonds [1].

Radioiodination efficiency Iododestannylation Radiopharmaceutical synthesis

Clinical Diagnostic Sensitivity and Specificity: 4-Iodo BZA vs. 2-Iodo BZA2 in Melanoma Scintigraphy

Two regioisomeric iodobenzamide imaging agents, both derived from the same core scaffold but differing only in iodine position, were evaluated in separate Phase II clinical trials. The 4-iodo derivative BZA achieved 100% specificity with 81% lesion-site sensitivity in 110 patients, while the 2-iodo derivative BZA2 showed 95% specificity with 100% per-patient sensitivity in 25 patients. Additionally, in ocular melanoma, BZA (4-iodo) demonstrated 86% sensitivity and 83% specificity in a 48-patient trial [1][2][3].

Melanoma imaging SPECT Clinical trial Diagnostic accuracy

Sigma-1 Receptor Binding Affinity: 4-Iodobenzamide Derivatives vs. 2-Iodobenzamide Regioisomers

The 4-iodo substitution pattern on the benzamide ring is a key determinant of sigma receptor subtype selectivity. Competition binding studies with [125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP, a 4-iodobenzamide derivative) in MCF-7 breast tumor cells showed dose-dependent displacement by haloperidol (Ki = 4.6 nM) and DTG (Ki = 56 nM), confirming specific sigma receptor binding. In a direct regioisomeric comparison, 4-IBP and 2-IBP showed distinct sigma-2 affinities in rat liver membranes: Ki = 25.2 nM for 4-IBP vs. Ki = 29.6 nM for 2-IBP against [3H]DTG [1][2]. Furthermore, 2-[18F](N-fluorobenzylpiperidin-4-yl)-4-iodobenzamide achieved a sigma-1 Ki of 0.38 nM, among the highest affinities reported for any benzamide-based sigma ligand [3].

Sigma receptor Radioligand binding Structure-activity relationship Cancer imaging

Blood Clearance Kinetics: 4-Iodobenzamide (BZA) vs. Optimized 4-Iodobenzamide Derivatives in Melanoma-Bearing Mice

The parent compound BZA (N-(2-diethylaminoethyl)-4-iodobenzamide) exhibits relatively slow blood clearance, with 0.2% ID/g remaining at 6 h post-injection, necessitating an 18–24 h wait for optimal tumor imaging contrast. Structure-activity optimization of the 4-iodobenzamide scaffold yielded derivatives with significantly accelerated blood clearance. One derivative achieved 0.06% ID/g blood activity at 6 h—a 3.3-fold faster clearance rate—while maintaining equivalent tumor-to-blood and tumor-to-organ ratios as BZA at 12–18 h post-injection [1]. Separately, IMBA (3-iodo-4-methoxybenzamide, a 4-methoxy variant of the 4-iodo scaffold) showed an 8-fold improvement in melanoma-to-nontarget tissue ratio at 1 h and a 4-fold improvement at 6 h compared with BZA, attributed to faster urinary excretion facilitated by lower erythrocyte and serum protein binding [2].

Biodistribution Pharmacokinetics Blood clearance Tumor targeting

Melanin Binding Affinity: 4-Iodobenzamide (BZA) vs. Heteroaromatic 4-Iodobenzamide Analogs for Theranostic Applications

The 4-iodobenzamide scaffold's melanin binding properties are highly sensitive to the aromatic moiety while retaining the same 4-iodobenzamide core and lipophilic side chain. BZA (the phenyl parent) binds 78.6% to synthetic melanin in water but only 13.8% in phosphate-buffered saline (PBS), indicating strong ionic strength dependence. In contrast, heteroaromatic analogs maintaining the 4-iodobenzamide pharmacophore show dramatically enhanced and PBS-resistant melanin binding: compound 5e binds 87.6% in water and 56.1% in PBS, while 5h and 5k achieve tumor uptake ≥17% ID/g at 1 h with 7-fold and 16-fold higher tumor retention than BZA at 72 h (5h: 5.9 ± 1.7% ID/g; 5k: 12.5 ± 1.6% ID/g; BZA: 0.8 ± 0.3% ID/g) [1].

Melanin binding Theranostics Targeted radionuclide therapy Structure-activity relationship

MAO-B Inhibitor Selectivity: N-(2-Aminoethyl)-4-Iodobenzamide vs. Ro 16-6491 (4-Chlorobenzamide Analog)

Beyond oncology, the 4-iodobenzamide scaffold has been evaluated as a selective monoamine oxidase B (MAO-B) inhibitor for brain SPECT imaging. N-(2-aminoethyl)-4-iodobenzamide, a direct iodine-for-chlorine substitution analog of the reference MAO-B inhibitor Ro 16-6491 (N-(2-aminoethyl)-4-chlorobenzamide), retains good selectivity for MAO-B but exhibits slightly lower inhibitory affinity than the 4-chloro parent. The radioiodinated product ([125I]N-(2-aminoethyl)-4-iodobenzamide) was obtained with radiochemical purity >95% via nucleophilic exchange on the brominated precursor and showed high, selective uptake in the rat pineal gland at 1 h post-injection [1]. In a subsequent optimization study, addition of a 2-chloro substituent to the 4-iodobenzamide scaffold produced N-(2-aminoethyl)-2-chloro-4-iodobenzamide (2d), which demonstrated high MAO-B inhibitory potency with a non-competitive Ki of 0.80 μM and confirmed in vivo selectivity [2].

Monoamine oxidase B SPECT imaging Neurodegenerative disease Enzyme inhibition

Procurement-Driven Application Scenarios for 4-Iodobenzamide (CAS 3956-07-8): Where the 4-Iodo Scaffold Is Irreplaceable


Clinical Melanoma SPECT Imaging Agent Manufacturing (BZA and Second-Generation Derivatives)

4-Iodobenzamide is the mandatory starting scaffold for synthesizing [123I]BZA, the only iodobenzamide tracer with 100% diagnostic specificity validated in a 110-patient Phase II melanoma trial [1]. Radiopharmacy production facilities procuring this scaffold can manufacture either the reference standard BZA (optimal imaging at 18–24 h) or accelerated-clearance derivatives (imaging at 6 h) using the same iododestannylation chemistry that delivers 85–94% radiochemical yield and >98% purity [2]. The scaffold also serves as the chemical entry point for developing theranostic pairs (123I for SPECT imaging, 131I for targeted radiotherapy) within a single molecular framework.

Sigma-1 Receptor-Targeted PET Tracer Development (Oncology and Neuroscience)

The 4-iodobenzamide core, when elaborated with fluorinated N-substituents, yields sigma-1 receptor PET ligands with sub-nanomolar affinity (Ki = 0.38 nM for the lead compound 2-[18F](N-fluorobenzylpiperidin-4-yl)-4-iodobenzamide) [1]. This affinity level is unattainable with the 2-iodo regioisomer or 4-fluoro-only analogs (sigma-2 Ki = 20.3–22.8 nM for 2-fluoro compounds). Academic and industrial PET centers developing sigma-1 tracers for breast cancer, non-small cell lung cancer, or glioblastoma imaging should specify the 4-iodobenzamide scaffold to access this affinity tier.

Melanin-Targeted Theranostic Platform for Metastatic Melanoma

The 4-iodobenzamide scaffold is the conserved pharmacophore across a library of 12 heteroaromatic analogs that span diagnostic-only (compounds 5e, 5l with rapid non-target clearance and high tumor-to-organ ratios up to 27:1 for brain) and therapeutic-only (compounds 5h, 5k with 16-fold higher 72 h tumor retention vs. BZA) applications [1]. Procurement of the parent 4-iodobenzamide scaffold enables medicinal chemistry teams to systematically explore heteroaromatic substitutions while preserving the validated melanin-targeting and radioiodination chemistry, supporting a unified theranostic development program from a single chemical starting point.

MAO-B SPECT Imaging Probe for Parkinson's and Alzheimer's Disease Research

The 4-iodobenzamide scaffold, when functionalized with a 2-aminoethyl side chain, produces a selective MAO-B inhibitor that can be radiolabeled with 123I or 125I at >95% radiochemical purity for SPECT imaging of MAO-B expression in the brain [1]. This application is uniquely enabled by the 4-iodo substitution—the 4-chloro analog (Ro 16-6491) cannot be radioiodinated for SPECT. Further elaboration with a 2-chloro substituent yields N-(2-aminoethyl)-2-chloro-4-iodobenzamide with improved MAO-B inhibitory potency (Ki = 0.80 μM) and confirmed in vivo selectivity [2], supporting neurodegenerative disease research programs requiring both in vitro enzyme inhibition and in vivo imaging capability from the same chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.